6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS No.: 144042-80-8
Cat. No.: VC21092833
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144042-80-8 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H12N2/c1-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | SPWPDBBFHMVOHM-UHFFFAOYSA-N |
| SMILES | CC1CCC2=NC=CN2C1 |
| Canonical SMILES | CC1CCC2=NC=CN2C1 |
Introduction
Chemical Structure and Composition
Molecular Structure and Properties
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine belongs to the broader class of tetrahydroimidazo[1,2-a]pyridine derivatives. Its core structure consists of a bicyclic system with a fully aromatic imidazole ring fused to a partially saturated piperidine ring (tetrahydropyridine). The methyl group at position 6 differentiates it from other structural analogs in this class. Based on structural analysis of related compounds, the molecular formula can be determined as C₈H₁₂N₂, with a calculated molecular weight of approximately 136.20 g/mol .
Structural Comparison with Analogs
The structure of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine differs from its isomers primarily in the position of the methyl substituent. For instance, 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has the methyl group at position 2 on the imidazole ring rather than on the saturated portion of the molecule . Similarly, 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine features the methyl group at position 7. These structural differences significantly influence the chemical behavior and biological activity of these compounds.
Synthesis Methods and Preparation
General Synthetic Approaches
The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be approached through several established methodologies based on procedures for related compounds. One common approach involves the cyclization of appropriately substituted aminopyridines with α-halocarbonyl compounds to form the imidazo[1,2-a]pyridine core, followed by selective reduction of the pyridine ring and methylation at the desired position . The synthesis typically requires careful control of reaction conditions to ensure regioselectivity of the methyl substitution.
Key Reaction Conditions
Based on synthetic approaches for structurally similar compounds, the preparation of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine likely involves:
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Formation of the imidazo[1,2-a]pyridine core through cyclization reactions
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Selective reduction of the pyridine ring using appropriate reducing agents
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Introduction of the methyl group at position 6 through alkylation or other methods
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Purification steps to isolate the target compound
The precise conditions would require optimization to achieve high yields and purity. Common solvents for these transformations include tetrahydrofuran, dichloromethane, or ethanol, while catalysts such as palladium or platinum might be employed for the reduction steps .
Physical and Chemical Properties
Physical Characteristics
Based on data from structurally related compounds, 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is likely to be a crystalline solid at room temperature. The presence of the bicyclic structure containing nitrogen atoms suggests moderate to good solubility in polar organic solvents such as methanol, ethanol, and dichloromethane. Its exact melting point would need experimental determination, but related compounds typically exhibit melting points in the range of 80-150°C .
Chemical Reactivity
The chemical reactivity of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is governed by several structural features:
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The imidazole ring provides nucleophilic sites, particularly at the nitrogen positions
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The partially saturated pyridine ring offers positions for functionalization
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The methyl group at position 6 can participate in reactions typical of alkyl groups
Common reactions include N-alkylation, acylation, and oxidation. The compound may also undergo electrophilic substitution reactions at the imidazole ring. Additionally, the presence of the basic nitrogen atoms makes it capable of forming salts with various acids, similar to the hydrochloride salt observed in related compounds .
Applications in Medicinal Chemistry
As a Building Block in Drug Design
The tetrahydroimidazo[1,2-a]pyridine scaffold serves as an important building block in medicinal chemistry. The presence of the methyl group at position 6 in 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine provides a point for further functionalization, making it valuable in the design of more complex bioactive molecules. This scaffold has been incorporated into compounds showing diverse biological activities, including antimicrobial, antiviral, and potentially anticancer properties .
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Comparison with Positional Isomers
The properties of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be compared with its positional isomers:
Comparison with Functionalized Derivatives
Further structural complexity can be introduced through additional functional groups:
Analytical Characterization Methods
Spectroscopic Identification
The structural characterization of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves various spectroscopic techniques. Based on data for related compounds, key spectroscopic features would likely include:
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NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the methyl group (approximately δ 1.0-1.5 ppm), the methylene protons of the tetrahydropyridine ring (multiple signals between δ 1.5-3.5 ppm), and the aromatic protons of the imidazole ring (δ 6.5-8.0 ppm).
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Mass Spectrometry: The compound would exhibit a molecular ion peak at m/z 136, corresponding to its molecular weight, with fragmentation patterns characteristic of the tetrahydroimidazo[1,2-a]pyridine core structure.
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IR Spectroscopy: Key absorption bands would include those for C-H stretching (both aromatic and aliphatic), C=N stretching, and ring vibrations.
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